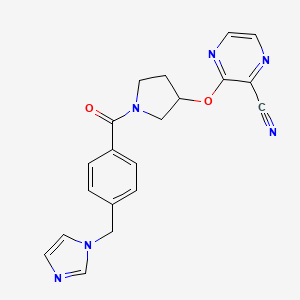

3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-[1-[4-(imidazol-1-ylmethyl)benzoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2/c21-11-18-19(24-7-6-23-18)28-17-5-9-26(13-17)20(27)16-3-1-15(2-4-16)12-25-10-8-22-14-25/h1-4,6-8,10,14,17H,5,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIMCPNNWDWYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound, 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, contains an imidazole ring, which is a common structural motif in many biologically active compounds. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its target would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways would depend on the specific target of the compound.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

Actividad Biológica

The compound 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups:

- Imidazole ring : Known for its role in various biological processes.

- Pyrrolidine moiety : Often associated with neuroactive compounds.

- Pyrazine and carbonitrile groups : Contributing to the compound's overall reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:

- Antimicrobial effects

- Anticancer properties

- Kinase inhibition

Antimicrobial Activity

Compounds containing imidazole and pyrazine rings have demonstrated antimicrobial properties. For instance, derivatives have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically around 250 µg/mL .

Anticancer Potential

The compound's structure suggests potential activity against various cancer cell lines. Studies on related compounds have shown that imidazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a target in cancer immunotherapy, with IC50 values as low as 5.70 nM .

The biological activity of 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.

- Receptor Interaction : Its structural components suggest it could interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

- Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress, which is often elevated in cancerous tissues.

Case Studies

Several studies have explored the biological activities of related compounds:

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several significant biological activities:

1. Antiviral Properties:

Research indicates that derivatives of pyrazine and imidazole compounds can possess antiviral properties. For instance, compounds similar to 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile have shown efficacy against various viruses, including influenza and HIV. The structural features of the compound contribute to its ability to inhibit viral replication and interaction with viral proteins .

2. Anticancer Activity:

Studies have demonstrated that imidazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific structure of 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may enhance its effectiveness against specific cancer types through targeted mechanisms .

3. Enzyme Inhibition:

The compound has been evaluated for its potential as an inhibitor of various enzymes, including those involved in cancer progression and viral replication. For example, some related compounds have been shown to inhibit protein kinases and other targets critical for cell signaling pathways associated with disease progression .

Case Studies

Several studies highlight the applications of similar compounds in clinical and experimental settings:

Case Study 1: Antiviral Efficacy

In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant inhibition of HIV replication with an IC50 value in the nanomolar range. This suggests that structural modifications similar to those found in 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile could lead to potent antiviral agents .

Case Study 2: Cancer Therapeutics

A derivative of imidazole was tested for its ability to induce apoptosis in breast cancer cells. The results indicated a strong correlation between the structural features of the compound and its cytotoxic effects, supporting further investigation into 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile as a potential anticancer agent .

Comparación Con Compuestos Similares

Benzimidazole-Pyrrolidine Derivatives ()

Compounds such as 2-(1-(3-Hydroxy-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cg) share a pyrrolidine scaffold but replace the pyrazine-carbonitrile with a benzimidazole-carboxamide. Key differences include:

- Bioactivity : The benzimidazole-carboxamide moiety in 5cg may target proteases or kinases, whereas the pyrazine-carbonitrile in the target compound could favor interactions with nucleotide-binding domains.

- Solubility : The carboxamide group in 5cg enhances hydrophilicity compared to the electron-deficient pyrazine-carbonitrile, which may reduce solubility but improve membrane permeability .

Imidazo-Pyrrolo-Pyrazine Derivatives ()

5-((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile features a fused imidazo-pyrrolo-pyrazine core and a piperidine ring. Comparisons include:

- Core Heterocycle : The target compound’s pyrrolidine and imidazole-benzoyl groups offer conformational flexibility, while the fused tricyclic system in the patent compound may restrict motion, affecting binding kinetics.

- Synthetic Complexity : The tricyclic core in the patent compound likely requires multi-step synthesis, whereas the target compound’s modular structure (pyrrolidine + benzoyl-imidazole + pyrazine) could allow for easier derivatization .

Pyrazole-Carbonitrile Derivatives ()

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile () and pesticide agents like fipronil () highlight the role of carbonitrile groups:

- Electronic Effects : The carbonitrile in fipronil contributes to its insecticidal activity by interacting with GABA receptors. In the target compound, this group may similarly enhance electron deficiency, promoting interactions with enzymatic cofactors.

- Substituent Diversity : Unlike fipronil’s halogenated aryl groups, the target compound’s imidazole and benzoyl substituents suggest a focus on selectivity for human targets over broad-spectrum pesticidal activity .

Structural and Functional Analysis

Key Structural Features

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, the pyrrolidin-3-yloxy group is introduced via nucleophilic substitution or Mitsunobu reaction under reflux conditions (e.g., ethanol or dichloromethane as solvents) .

- Functional group modifications : The imidazole-methylbenzoyl moiety is attached using benzoylation or alkylation reactions, often requiring anhydrous conditions and catalysts like DMAP .

- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization (ethanol or dichloromethane) are used to isolate the final product . Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–500 MHz) identifies proton environments (e.g., pyrrolidine, imidazole, and pyrazine protons), while ¹³C NMR confirms carbon frameworks .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., EI or ESI modes) .

- Infrared (IR) Spectroscopy : Detects functional groups like nitriles (~2230 cm⁻¹) and carbonyls (~1670 cm⁻¹) . Cross-referencing with elemental analysis (C, H, N percentages) ensures purity .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) .

- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Degradation is monitored via HPLC (C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the pyrrolidine and pyrazine moieties?

Optimization strategies include:

- Catalyst screening : Use of trifluoroacetic acid (TFA) or DMAP to enhance electrophilicity of intermediates .

- Solvent selection : Polar solvents (e.g., DMF) improve reaction kinetics, while low temperatures (0–5°C) minimize side reactions .

- Reaction monitoring : TLC (e.g., cyclohexane/ethyl acetate 2:1) or LC-MS tracks progress and identifies byproducts . Yield improvements (e.g., from 62% to 88%) are achievable via iterative condition adjustments .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in pyrrolidine) .

- 2D NMR techniques : COSY and HSQC correlate proton-carbon environments to assign ambiguous signals .

- Cross-validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

- Functional group analogs : Synthesize derivatives with modified imidazole or pyrazine groups (e.g., replacing nitrile with amide) .

- Biological assays : Test against kinase or microbial targets (e.g., MIC assays for antimicrobial activity) with positive controls (streptomycin/clotrimazole) .

- Molecular docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., ATP-binding pockets) .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

- In silico tools : Software like SwissADME predicts CYP450 metabolism and bioavailability .

- Toxicity databases : Compare with structural analogs in PubChem or ChEMBL to flag potential liabilities (e.g., hepatotoxicity) .

- MD simulations : Model hydrolysis pathways of the nitrile group under physiological conditions .

Methodological Considerations

Q. How should researchers design experiments to address low reproducibility in synthetic protocols?

- Detailed reaction logs : Record exact equivalents, solvent grades, and stirring rates .

- Quality control : Pre-purify intermediates via column chromatography to remove trace impurities .

- Collaborative validation : Reproduce results across independent labs using standardized protocols .

Q. What statistical approaches are recommended for analyzing bioactivity data from high-throughput screens?

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Multivariate analysis : PCA or cluster analysis identifies outliers or confounding variables .

- p-value adjustments : Use Bonferroni correction for multiple comparisons to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.